molecular formula C22H26N2O5 B2604691 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896284-74-5

2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2604691
CAS No.: 896284-74-5
M. Wt: 398.459
InChI Key: FZIMQFDSTGLEKC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896284-74-5) is a high-purity synthetic compound supplied with a guaranteed purity of 95% or higher . This acetamide derivative is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anti-cancer agents . Its molecular structure incorporates a pyrrolidine core, a five-membered nitrogen-containing heterocycle that is a prevalent and pharmacologically important scaffold in many biologically active molecules and approved therapeutics . The compound features multiple aromatic systems with methoxy and ethoxy substitutions, which can influence its physicochemical properties and interaction with biological targets. With a molecular formula of C22H26N2O5 and a molecular weight of 398.46 g/mol, this compound is a key candidate for in-vitro screening in cancer research programs . It is intended for use in cell-based assays and target-based screening to evaluate its cytotoxic and anti-proliferative efficacy against various cancer cell lines. Researchers can utilize this chemical tool to explore structure-activity relationships (SAR) within the phenoxy acetamide and pyrrolidine structural classes, aiding in the design of more potent and selective therapeutic candidates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES All factual statements regarding the compound's structure, properties, and research applications are based on information provided by the chemical supplier CheMenu and a peer-reviewed scientific review article from the PMC database .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-29-18-8-6-17(7-9-18)24-14-16(13-22(24)26)23-21(25)12-15-5-10-19(27-2)20(11-15)28-3/h5-11,16H,4,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIMQFDSTGLEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its analgesic and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its analgesic activity may be attributed to its ability to inhibit certain enzymes involved in pain signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Physicochemical Properties
Target Compound Acetamide-pyrrolidinone 3,4-Dimethoxyphenyl; 4-ethoxyphenyl Likely P2X7 antagonism (inferred) Moderate logP (lipophilic groups; polar pyrrolidinone)
A-740003 Acetamide-alkylguanidine 3,4-Dimethoxyphenyl; quinolinylguanidine P2X7 receptor antagonist (neuropathic pain) High lipophilicity (logP ~4.5)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide-phenethylamine 3,4-Dimethoxyphenethyl; benzoyl Unknown (synthetic intermediate) Crystalline solid (mp 90°C); moderate solubility
N-(2-Ethoxyphenyl)-2-{[4-allyl-triazolyl]sulfanyl}acetamide Acetamide-triazole 2-Ethoxyphenyl; allyl-triazolyl Unreported (structural diversity) High polarity (sulfanyl group)
N-[(3S)-1-{4-[(3-Fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide Acetamide-pyrrolidinone 3-Fluorophenylmethoxy; pyrrolidinone Unspecified (structural analog) Enhanced metabolic stability (fluorine substitution)

Functional Group Analysis

Aromatic Substitution Patterns

  • 3,4-Dimethoxyphenyl Group : Present in both the target compound and A-740003 , this group enhances lipophilicity and may facilitate receptor binding via π-π interactions. In A-740003, this moiety contributes to P2X7 antagonism, reducing neuropathic pain in rodent models .
  • Ethoxyphenyl vs. Other Aryl Groups : The target compound’s 4-ethoxyphenyl group contrasts with Rip-B’s benzamide and Example 83’s fluoro-isopropoxyphenyl . Ethoxy groups (-OCH2CH3) offer moderate electron-donating effects and metabolic stability compared to smaller methoxy (-OCH3) or bulkier isopropoxy groups.

Heterocyclic Influence

  • Triazole and Pyrazole Derivatives: Compounds in –7 incorporate triazole rings, which increase polarity and metabolic resistance compared to pyrrolidinone.

Research Findings and Implications

Key differentiators include:

  • Selectivity: The pyrrolidinone ring may reduce off-target effects compared to A-740003’s guanidine group, which can interact with diverse cation channels.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The compound features a complex structure that includes a pyrrolidine ring and two aromatic moieties, which are expected to contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Formation of the pyrrolidine core through cyclization reactions.
  • Introduction of the aromatic substituents via coupling reactions or electrophilic substitutions.
  • Final acylation to form the acetamide linkage.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of acylhydrazones can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening results suggest that the compound may possess comparable activity against resistant strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, acylhydrazone derivatives have demonstrated cytotoxic effects against breast cancer cells .

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast)20
HeLa (Cervical)25

Other Biological Activities

Beyond antimicrobial and anticancer effects, compounds similar to this one have shown anti-inflammatory and antioxidant activities. The modulation of oxidative stress pathways may contribute to their therapeutic potential in various diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized a series of acylhydrazones and tested their antimicrobial activity against clinical isolates. The results indicated that certain modifications in the structure significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be explored further for optimizing this compound's activity .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of related compounds on normal cell lines compared to cancerous ones. It was found that while exhibiting significant cytotoxic effects on cancer cells, these compounds showed minimal toxicity towards normal cells, indicating a favorable therapeutic index .

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